molecular formula C21H20N4O3S B3412789 5-(Benzylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940998-22-1

5-(Benzylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B3412789
CAS RN: 940998-22-1
M. Wt: 408.5 g/mol
InChI Key: HCHCRGHEEGBSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has been gaining attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BPO-27 and has been shown to have promising activity against cancer cells.

Mechanism of Action

The exact mechanism of action of BPO-27 is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of several cellular processes, including cell growth and survival. Inhibition of HSP90 activity can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
BPO-27 has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of cancer cell migration and invasion, and the reduction of tumor growth in animal models. BPO-27 has also been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of BPO-27 in lab experiments is its high potency against cancer cells, which allows for lower concentrations to be used in experiments. However, one limitation is the complexity of its synthesis, which can make it difficult to produce in large quantities for experiments.

Future Directions

There are several future directions for research on BPO-27, including the investigation of its activity against other types of cancer cells, the optimization of its synthesis to increase yield and reduce costs, and the development of new formulations for its delivery. Additionally, the combination of BPO-27 with other cancer drugs should be further explored to determine the potential for synergistic effects.

Scientific Research Applications

BPO-27 has been the subject of several scientific studies due to its potential applications in cancer treatment. It has been shown to have activity against several types of cancer cells, including breast, lung, and prostate cancer cells. BPO-27 has also been shown to have synergistic effects when combined with other cancer drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

5-(benzylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c22-14-19-21(23-15-16-6-2-1-3-7-16)28-20(24-19)17-8-10-18(11-9-17)29(26,27)25-12-4-5-13-25/h1-3,6-11,23H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHCRGHEEGBSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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